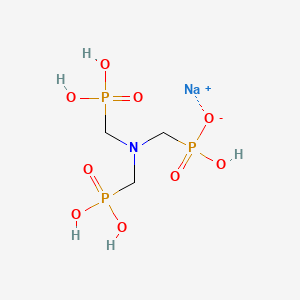
N,N-Dimethyl-p-phenylenediamine monohydrochloride
Descripción general
Descripción
N,N-Dimethyl-p-phenylenediamine monohydrochloride, also known as 4-(Dimethylamino)aniline monohydrochloride, 4-Amino-N,N-dimethylaniline monohydrochloride, or DMPPDA, is an aromatic amine . It is mainly used as an intermediate to produce dyes . It is also an azoreduction product of acid orange 52 (AO52) and is useful in the oxidase test which differentiates bacteria based on their ability to utilize the dye .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that this compound is used as an intermediate in the production of dyes .Molecular Structure Analysis
The linear formula of this compound is (CH3)2NC6H4NH2·HCl . It has a molecular weight of 172.66 . The SMILES string representation is Cl [H].CN ©c1ccc (N)cc1 .Chemical Reactions Analysis
This compound is involved in various redox reactions . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) .Physical And Chemical Properties Analysis
This compound is a brown-black to black crystalline powder . It has a melting point of 215 °C (dec.) (lit.) . It is recommended to be stored at −20°C .Aplicaciones Científicas De Investigación
Measurement of Plasma Oxidative Capacity
N,N-Dimethyl-p-phenylenediamine monohydrochloride (DMPD) has been utilized in the assessment of plasma oxidative capacity, particularly during human aging. DMPD, in the presence of Fe(3+), converts to a radical scavenged by antioxidants in plasma. A modified DMPD method can accurately measure plasma oxidative capacity by utilizing its ability to produce a stable pink color upon oxidation. This method is significant for its speed, reproducibility, and role in indicating the increase of plasma oxidative capacity with aging (Mehdi & Rizvi, 2013).
Electrochemical Behavior and Oxidation Mechanism
The electrochemical behavior of DMPD was studied under various pH conditions using cyclic voltammetry. This research revealed diverse mechanisms in the anodic oxidation of DMPD at different pH levels. Understanding these mechanisms is crucial for applications in electrochemistry and related fields (Maleki & Nematollahi, 2013).
Antioxidants in Rubber Industry
DMPD and its derivatives have been extensively studied for their role as antioxidants in the rubber industry. Electrochemical and spectroscopic studies have shown that these compounds exhibit reversible redox reactions, making them integral to the stabilization of rubber products (Rapta et al., 2009).
Spectrophotometric Analysis in Pharmaceuticals
DMPD has been used as a chromogenic reagent in the spectrophotometric determination of certain pharmaceutical compounds. This application is based on the oxidative coupling reaction of the drug with DMPD, forming a colored product that can be quantitatively analyzed (Hattab et al., 2020).
Reaction with Ozone in Antiozonant Studies
The reaction of various DMPD derivatives with ozone has been investigated, particularly in relation to their antiozonant properties in diene rubber protection. These studies have shown a correlation between the free enthalpy of formation of the radical cation and the antiozonant activity, crucial for the long-term durability of rubber products (Cataldo, 2002).
Mecanismo De Acción
Target of Action
N,N-Dimethyl-p-phenylenediamine monohydrochloride (also known as N1,N1-Dimethylbenzene-1,4-diamine hydrochloride) is primarily used as an intermediate to produce dyes . It is also used in the oxidase test, which differentiates bacteria based on their ability to utilize the dye .
Mode of Action
The compound undergoes an oxidation reaction with hydrogen peroxide (H2O2) in the presence of an iron (III) catalyst. This reaction has been used for the spectrophotometric detection of trace quantities of iron (III) .
Biochemical Pathways
The compound is involved in the azoreduction process, where it acts as an azoreduction product of acid orange 52 (AO52) . The azoreduction process is a type of redox reaction that involves the reduction of azo compounds.
Result of Action
The primary result of the action of this compound is the production of dyes . In the context of microbiology, it is used in the oxidase test to differentiate bacteria based on their ability to utilize the dye .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to moist air or water can lead to chemical alterations of the compound . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
Safety and Hazards
N,N-Dimethyl-p-phenylenediamine monohydrochloride is classified as Acute Tox. 2 Oral, Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Resp. Sens. 1 . It is fatal if swallowed, toxic in contact with skin or if inhaled, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNIUBGGFBRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2052-46-2, 99-98-9 (Parent) | |
| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013806047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50883789 | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Dimethyl-p-phenylenediamine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
536-46-9, 13806-04-7, 2052-46-2 | |
| Record name | N,N-Dimethyl-p-phenylenediamine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-p-phenylenediamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13806-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013806047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2052-46-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,4-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-amino-N,N-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)